molecular formula C10H22N2O2Si B3182149 2-(Trimethylsilyl)ethyl piperazine-1-carboxylate CAS No. 219687-93-1

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate

Cat. No.: B3182149
CAS No.: 219687-93-1
M. Wt: 230.38 g/mol
InChI Key: IDIFIHFGDRTGMI-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is a synthetic compound extensively used in medicinal and pharmaceutical research. It is a derivative of piperazine, consisting of a carboxyl group and a trimethylsilyl-ethyl moiety. This compound is known for its attractive physical and chemical properties, making it ideal for various scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is synthesized through a specific reaction involving the addition of trimethylsilylchloride to piperazine-1-carboxylic acid. This reaction is carried out under controlled conditions to ensure the purity of the final product. After the reaction, the compound is purified by recrystallization using hydrous ethanol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives .

Scientific Research Applications

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate has a diverse range of applications in scientific research, including:

    Chemistry: Used as an agent in the synthesis of numerous heterocyclic compounds.

    Biology: Explored for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in various industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, the compound is known to exert its effects through interactions with cellular components, leading to various biological activities .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A widely used compound in medicinal chemistry with various derivatives.

    N-Boc piperazine: Another derivative of piperazine used in pharmaceutical research.

    2-Substituted chiral piperazines: Compounds with similar structures and applications.

Uniqueness

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is unique due to its trimethylsilyl-ethyl moiety, which imparts specific chemical properties that make it suitable for various scientific applications. Its solubility in water and methanol, along with its stability under different conditions, distinguishes it from other similar compounds.

Properties

IUPAC Name

2-trimethylsilylethyl piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2Si/c1-15(2,3)9-8-14-10(13)12-6-4-11-5-7-12/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIFIHFGDRTGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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